molecular formula C15H23NO3 B2839889 N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide CAS No. 1396807-84-3

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Cat. No. B2839889
CAS RN: 1396807-84-3
M. Wt: 265.353
InChI Key: NBANBOBSVRKFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (3-hydroxy-4,4-dimethylpentylamine) with 4-methoxybenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a carboxamide group, a methoxy group, and a 3-hydroxy-4,4-dimethylpentyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. For example, under acidic conditions, the amide group might hydrolyze to give 4-methoxybenzoic acid and the corresponding amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might be a solid at room temperature, and it might be soluble in organic solvents .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar benzamide derivatives emphasizes the significance of understanding the molecular structure and intermolecular interactions. For instance, the study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide showcased the preparation of the compound and its characterization through NMR, elemental analysis, and X-ray diffraction. The research highlighted how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings, demonstrating the compound's structural and chemical properties Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014.

Antibacterial and Antifungal Properties

Another area of interest is the antibacterial and antifungal properties of benzamide derivatives. For example, Haydon et al. (2010) explored the structure−activity relationships of benzamide analogues, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates the potential of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide analogues in developing new antibacterial agents with optimized drug-like characteristics Haydon, J. Bennett, David R. Brown, et al., 2010.

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives play a crucial role in their application in scientific research. McNicholas et al. (1996) detailed the synthesis of fusarentin methyl ethers, showcasing the acylation and subsequent reactions leading to the desired products. Such methodologies are vital for the creation of novel compounds with potential insecticidal activities, demonstrating the importance of synthetic chemistry in developing new applications for benzamide derivatives McNicholas, T. J. Simpson, N. J. Willett, 1996.

Biosensor Applications

The development of biosensors is another promising application. Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This study underscores the potential of benzamide derivatives in enhancing the performance of electrochemical sensors, pointing to their utility in analytical chemistry and diagnostics Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, et al., 2014.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and its intended use. For example, if it’s a drug, it might have side effects. If it’s a chemical reagent, it might be hazardous to handle .

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, its properties, and its potential applications .

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANBOBSVRKFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.